1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with the molecular formula C11H9F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
The synthesis of 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoro-4-propoxyphenylboronic acid.
Reaction Conditions: The boronic acid undergoes a Suzuki coupling reaction with 2,2,2-trifluoroethanone in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(3,5-Difluoro-4-propoxyphenyl)ethanol: This compound has a similar structure but differs in the functional group, which affects its reactivity and applications.
3-(3,5-Difluoro-4-propoxyphenyl)-2-propenoic acid: This compound has a different backbone, leading to distinct chemical properties and uses.
Biological Activity
1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique fluorinated structure, which may impart distinct biological activities. This article aims to explore its biological activity through various studies and data.
- Chemical Formula : C12H10F5O
- Molecular Weight : 268.18 g/mol
- CAS Number : 1443344-11-3
- Boiling Point : Approximately 271.2 °C at 760 mmHg
- LogP : 3.4986 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets due to the presence of fluorine atoms, which can enhance metabolic stability and alter pharmacokinetics. The trifluoroethanone moiety is known for its potential as a reactive electrophile, which may facilitate interactions with nucleophilic sites in biological molecules.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Some studies have indicated that this compound may inhibit inflammatory pathways, suggesting its utility in treating inflammatory diseases.
- Anticancer Potential : Research has shown that fluorinated compounds often demonstrate cytotoxic effects against various cancer cell lines. Specific studies on this compound are needed to confirm such effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anti-inflammatory | Inhibition of COX enzymes | |
Anticancer | Cytotoxicity against cancer cell lines |
Case Studies
-
Antimicrobial Study :
A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL. -
Anti-inflammatory Mechanism :
In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for its anti-inflammatory effects. -
Cytotoxicity Assays :
A series of cytotoxicity assays were performed on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 20 to 50 µM.
Properties
IUPAC Name |
1-(3,5-difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O2/c1-2-3-18-9-7(12)4-6(5-8(9)13)10(17)11(14,15)16/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFZVSYMKQTRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.